(R)-2-Amino-4-methoxy-4-oxobutanoic acid
CAS No.: 21394-81-0
Cat. No.: VC21538188
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21394-81-0 |
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Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
IUPAC Name | (2R)-2-amino-4-methoxy-4-oxobutanoic acid |
Standard InChI | InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1 |
Standard InChI Key | SBRYFUVVWOMLLP-GSVOUGTGSA-N |
Isomeric SMILES | COC(=O)C[C@H](C(=O)[O-])[NH3+] |
SMILES | COC(=O)CC(C(=O)O)N |
Canonical SMILES | COC(=O)CC(C(=O)[O-])[NH3+] |
Chemical Structure and Properties
Molecular Structure and Identification
(R)-2-Amino-4-methoxy-4-oxobutanoic acid is characterized by the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . This compound features a stereocenter at the C2 position with the R configuration, giving it unique stereochemical properties. The structure contains an amino group at the alpha position, a carboxylic acid function, and a methyl ester group at the gamma position.
Several identifiers and synonyms are associated with this compound:
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Synonyms: H-D-Asp(OMe)-OH, (2R)-2-amino-4-methoxy-4-oxobutanoic acid, D-Aspartic acid 4-methyl ester
The compound can be represented structurally as shown in chemical databases, featuring the characteristic 2-amino carboxylic acid backbone with a methoxy modification at the terminal carbon.
Physical and Chemical Properties
(R)-2-Amino-4-methoxy-4-oxobutanoic acid exists as a solid at room temperature. As a dicarboxylic acid monoester, it contains both acidic (carboxylic acid) and basic (amine) functional groups, making it an amphoteric compound capable of acting as both an acid and a base depending on the pH of the environment.
The presence of the methyl ester group increases the lipophilicity of the compound compared to its parent molecule, D-aspartic acid, potentially affecting its ability to cross cell membranes and interact with biological systems.
Table 1: Physical and Chemical Properties of (R)-2-Amino-4-methoxy-4-oxobutanoic acid
Property | Value |
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Molecular Formula | C5H9NO4 |
Molecular Weight | 147.13 g/mol |
Physical State | Solid |
Stereochemistry | R configuration at C2 |
Functional Groups | Primary amine, carboxylic acid, methyl ester |
Creation Date in Database | 2006-01-25 |
Modification Date | 2025-03-08 |
Stereochemistry and Isomerism
The stereochemistry of (R)-2-Amino-4-methoxy-4-oxobutanoic acid is a critical aspect of its identity and function. The compound possesses an R configuration at the α-carbon (C2), which distinguishes it from its S enantiomer. This specific stereochemistry affects how the molecule interacts with biological receptors and enzymes, particularly those that exhibit stereoselectivity.
The R configuration corresponds to the D-configuration in amino acid nomenclature, which explains the synonym "D-Aspartic acid 4-methyl ester" . This stereochemical feature is particularly important when considering potential biological activities, as most naturally occurring amino acids in proteins have the L-configuration.
Biochemical Role and Function
Relationship to D-Aspartic Acid
(R)-2-Amino-4-methoxy-4-oxobutanoic acid is a derivative of D-aspartic acid, which itself is the enantiomer of the more common L-aspartic acid found in proteins. The primary difference is the methyl esterification of the side-chain carboxyl group, which modifies the compound's chemical and biological properties.
D-Aspartic acid has been identified in various tissues and plays roles in neuroendocrine functions and developmental processes. The methyl ester derivative may potentially interact with similar biological systems but with altered activity profiles due to the esterification.
Role as a Bacterial Metabolite
Synthesis Methods and Reactions
General Synthetic Approaches
The synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid typically involves the selective esterification of the side-chain carboxyl group of D-aspartic acid. This can be achieved through condensation with methanol under specific conditions that favor reaction at the γ-carboxyl group while leaving the α-carboxyl group intact.
While the search results don't provide a specific synthesis method for this exact compound, related compounds offer insights into potential approaches:
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Selective esterification of D-aspartic acid with methanol under acidic conditions
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Protection-deprotection strategies involving protecting groups for the α-carboxyl and amino groups
Structural Derivatives and Related Compounds
Hydrochloride Salt Forms
A closely related compound to (R)-2-Amino-4-methoxy-4-oxobutanoic acid is its hydrochloride salt (CAS: 1835-52-5) . This salt form has the molecular formula C5H9NO4·HCl and a molecular weight of 183.59 g/mol . The hydrochloride salt may offer advantages in terms of solubility, stability, or formulation for certain applications.
Protected Derivatives
Another significant derivative is (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, which features a tert-butoxycarbonyl (Boc) protecting group on the amino function . This protected form has the IUPAC condensed name Boc-D-Asp(OMe)-OH and is commonly used in peptide synthesis where controlled reactivity of the amino group is required.
The Boc-protected derivative could be an intermediate in synthetic pathways involving (R)-2-Amino-4-methoxy-4-oxobutanoic acid in peptide chemistry or other applications requiring selective reactivity .
Application Area | Potential Uses |
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Chemical Synthesis | Building block for complex molecules |
Peptide Chemistry | Modified amino acid incorporation |
Pharmaceutical Research | Precursor for bioactive compounds |
Biochemical Studies | D-amino acid metabolism research |
Agricultural Science | Bacterial metabolism investigations |
Structure-Activity Relationships
Comparison to L-Aspartate Derivatives
The D-configuration (R-stereochemistry) of (R)-2-Amino-4-methoxy-4-oxobutanoic acid distinguishes it from the more common L-aspartate derivatives. This stereochemical difference can significantly affect biological activity, particularly in enzymatic reactions or receptor interactions where stereoselectivity plays a crucial role.
Effect of Methyl Esterification
The methyl esterification of the side-chain carboxyl group modifies important properties compared to D-aspartic acid:
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Reduced negative charge at physiological pH
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Increased lipophilicity
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Altered hydrogen bonding capability
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Potentially modified interactions with target proteins
These modifications could potentially allow the compound to access different biological compartments or interact with different targets compared to the unmodified amino acid.
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